molecular formula C20H27NO B1240199 Cyclorphan CAS No. 4163-15-9

Cyclorphan

Cat. No.: B1240199
CAS No.: 4163-15-9
M. Wt: 297.4 g/mol
InChI Key: NLBUEDSBXVNAPB-DFQSSKMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclorphan is an opioid analgesic belonging to the morphinan family. It was first synthesized in 1964 by scientists at Research Corporation. Despite its promising analgesic properties, it was never marketed due to its psychotomimetic effects. This compound acts as a μ-opioid receptor weak partial agonist or antagonist, κ-opioid receptor full agonist, and, to a much lesser extent, δ-opioid receptor agonist .

Preparation Methods

Cyclorphan is synthesized through a series of chemical reactions starting from morphinan derivatives. The synthetic route involves the introduction of a cyclopropylmethyl group to the nitrogen atom of the morphinan structure. The reaction conditions typically include the use of strong bases and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Cyclorphan undergoes various chemical reactions, including:

Scientific Research Applications

Cyclorphan has been studied extensively in scientific research due to its unique pharmacological properties. It has been used in:

    Chemistry: As a reference compound for studying opioid receptor interactions.

    Biology: To understand the effects of κ-opioid receptor activation on the central nervous system.

    Medicine: Investigated for its potential use in pain management and as a treatment for opioid addiction.

    Industry: Limited industrial applications due to its psychotomimetic effects.

Mechanism of Action

Cyclorphan exerts its effects primarily through its interaction with opioid receptors. It acts as a weak partial agonist or antagonist at the μ-opioid receptor, a full agonist at the κ-opioid receptor, and a weak agonist at the δ-opioid receptor. The activation of the κ-opioid receptor is responsible for its analgesic effects, while the psychotomimetic effects are also mediated through this receptor .

Comparison with Similar Compounds

Cyclorphan is unique due to its specific receptor profile. Similar compounds include:

This compound’s uniqueness lies in its combination of receptor interactions, providing strong analgesic effects but also causing psychotomimetic effects, which limited its development and marketing .

Biological Activity

Cyclorphan, a morphinan derivative, is recognized for its mixed agonist/antagonist activity at the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). This unique pharmacological profile has garnered interest in its potential therapeutic applications, particularly in the context of addiction treatment and pain management. This article explores the biological activity of this compound, highlighting its receptor interactions, behavioral effects, and implications for clinical use.

This compound is structurally related to levorphanol and exhibits a complex interaction with opioid receptors. Its chemical structure allows it to act as both an agonist and antagonist, depending on the receptor subtype involved. The presence of a hydroxyl group is crucial for its binding affinity to opioid receptors, impacting its pharmacological properties significantly.

Table 1: Structural Characteristics of this compound

PropertyValue
Chemical FormulaC₁₃H₁₇NO₂
Molecular Weight219.28 g/mol
Receptor Affinity (Ki)MOR: 0.23 nM
KOR: 1.7 nM

Receptor Binding Studies

This compound has been shown to bind effectively to both MOR and KOR, with varying affinities that suggest a potential for mixed-action pharmacotherapy. Studies indicate that this compound's binding affinity allows it to modulate pain relief while potentially reducing the risk of addiction associated with traditional opioids.

  • MOR Activity : this compound acts as a partial agonist at MOR, providing analgesic effects without the full activation that leads to significant side effects.
  • KOR Activity : As an agonist at KOR, this compound may counteract some of the rewarding effects of other opioids, making it a candidate for addiction treatment.

Behavioral Studies

Behavioral assessments have demonstrated this compound's effectiveness in reducing cocaine self-administration in animal models. This effect is particularly notable given the drug's dual action on opioid receptors.

Case Study: Cocaine Self-Administration

In studies involving rhesus monkeys, administration of this compound significantly decreased cocaine self-administration compared to controls. The results suggest that this compound may mitigate the reinforcing effects of cocaine through its KOR agonism.

  • Dosage : this compound was administered at doses ranging from 0.0032 to 0.032 mg/kg/h.
  • Outcome : Reduced cocaine intake was observed alongside minimal side effects compared to traditional KOR-selective agonists.

Clinical Implications

The mixed-action profile of this compound presents a promising avenue for developing new analgesics that minimize addiction risk. Its ability to modulate both pain relief and reward pathways could be pivotal in treating opioid dependence.

Potential Applications

  • Pain Management : this compound may serve as an effective analgesic for patients requiring pain relief without high addiction potential.
  • Addiction Treatment : By targeting both MOR and KOR, this compound could help manage withdrawal symptoms and cravings in opioid-dependent individuals.

Properties

CAS No.

4163-15-9

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H27NO/c22-16-7-6-15-11-19-17-3-1-2-8-20(17,18(15)12-16)9-10-21(19)13-14-4-5-14/h6-7,12,14,17,19,22H,1-5,8-11,13H2/t17-,19+,20+/m0/s1

InChI Key

NLBUEDSBXVNAPB-DFQSSKMNSA-N

SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CC5CC5

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CC5CC5

Key on ui other cas no.

4163-15-9

Synonyms

cyclorphan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.